3-Ethoxy-2,4-difluorobenzyl bromide

Description

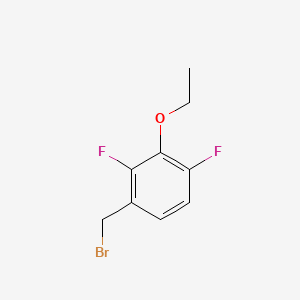

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-ethoxy-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-2-13-9-7(11)4-3-6(5-10)8(9)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXYRQBXOYISBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801255947 | |

| Record name | 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-22-1 | |

| Record name | 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of 3-Ethoxy-2,4-difluorobenzyl bromide

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel chemical entities is paramount. 3-Ethoxy-2,4-difluorobenzyl bromide is a halogenated aromatic compound with potential applications as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an ethoxy group and two fluorine atoms on the benzene ring, alongside a reactive benzyl bromide moiety, necessitates a multi-faceted analytical approach for unambiguous structure elucidation. This guide provides a comprehensive, field-proven methodology for the complete structural determination of this compound, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond a mere recitation of techniques, this document delves into the causal relationships behind experimental choices and offers a self-validating framework for each analytical step, ensuring the highest degree of scientific integrity.

Introduction

The confluence of fluoro- and alkoxy-substituents on an aromatic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The benzyl bromide functional group further imbues the molecule with reactivity, making it a valuable intermediate for the introduction of the 3-ethoxy-2,4-difluorobenzyl moiety into a variety of molecular scaffolds. Given its potential utility, a robust and unequivocal method for its structural verification is essential. This guide will systematically detail the synthesis and subsequent analytical workflow for the confirmation of the structure of this compound.

I. Synthesis Pathway

A plausible and efficient synthesis of this compound commences with the ethoxylation of a suitable difluorophenol precursor, followed by a selective benzylic bromination. A common method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator.[1]

A potential synthetic route is as follows:

-

Ethoxylation: 2,4-Difluoro-3-methylphenol can be reacted with an ethylating agent, such as diethyl sulfate or ethyl iodide, in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or acetonitrile) to yield 1-ethoxy-2,4-difluoro-3-methylbenzene.

-

Benzylic Bromination: The resulting 1-ethoxy-2,4-difluoro-3-methylbenzene can then be subjected to radical bromination using N-bromosuccinimide and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride, under reflux, to afford the target compound, this compound.[2][3]

Experimental Protocol: Benzylic Bromination of 1-Ethoxy-2,4-difluoro-3-methylbenzene

-

To a solution of 1-ethoxy-2,4-difluoro-3-methylbenzene (1 equivalent) in dry carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

-

Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

II. Spectroscopic Structure Elucidation

A synergistic application of NMR, MS, and IR spectroscopy provides a comprehensive and definitive structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

-

Ethoxy Group: The ethoxy group will exhibit a characteristic triplet for the methyl protons (CH₃) around δ 1.4-1.5 ppm and a quartet for the methylene protons (OCH₂) around δ 4.0-4.2 ppm, with a coupling constant of approximately 7 Hz. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.[5]

-

Benzylic Protons: The benzylic methylene protons (CH₂Br) will appear as a singlet around δ 4.5-4.7 ppm.[6] The electronegative bromine atom causes a significant downfield shift.

-

Aromatic Protons: The two aromatic protons will appear in the region of δ 6.8-7.5 ppm.[7] Due to the fluorine substituents, these protons will exhibit complex splitting patterns due to both H-H and H-F coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insights into their chemical environment.

-

Ethoxy Group: The methyl carbon (CH₃) will resonate at approximately δ 15-20 ppm, while the methylene carbon (OCH₂) will be found further downfield at around δ 65-70 ppm due to the attached oxygen.[8][9]

-

Benzylic Carbon: The benzylic carbon (CH₂Br) is expected to appear in the range of δ 30-35 ppm.[6]

-

Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-165 ppm region.[10] The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF) of approximately 240-260 Hz.[11][12] Two-bond (²JCF) and three-bond (³JCF) couplings will also be observed, further confirming the substitution pattern. The carbon attached to the ethoxy group will be shifted downfield, while the carbons ortho and para to the fluorine atoms will also show characteristic shifts.

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

-

Chemical Shifts: The chemical shifts of the two fluorine atoms will be in the range of -110 to -140 ppm relative to CFCl₃.[13][14] The exact chemical shifts will be influenced by the other substituents on the ring.

-

Coupling: The two fluorine atoms will likely show coupling to each other (⁴JFF) and to the aromatic protons.

Predicted NMR Data Summary

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| -CH₂Br | ~4.6 ppm (s) | ~32 ppm | - |

| -OCH₂CH₃ | ~4.1 ppm (q, J ≈ 7 Hz) | ~68 ppm | - |

| -OCH₂CH₃ | ~1.4 ppm (t, J ≈ 7 Hz) | ~16 ppm | - |

| Aromatic H | ~6.9-7.4 ppm (m) | - | - |

| Aromatic C | - | ~110-165 ppm (with C-F couplings) | - |

| Aromatic F | - | - | ~-115 to -135 ppm (m) |

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structural features.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). For C₉H₉BrF₂O, the molecular ion peaks will be at m/z 250 and 252.

-

Fragmentation Pattern: A common fragmentation pathway for benzyl bromides is the loss of the bromine radical to form a benzyl cation. This cation can then rearrange to the highly stable tropylium ion.[15][16][17][18] Therefore, a prominent peak at m/z 171 (M - Br) corresponding to the [C₉H₉F₂O]⁺ fragment is expected. Further fragmentation of the ethoxy group (loss of ethylene, C₂H₄) could lead to a peak at m/z 143.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 252 | [M+2]⁺ |

| 250 | [M]⁺ |

| 171 | [M - Br]⁺ (Tropylium ion derivative) |

| 143 | [M - Br - C₂H₄]⁺ |

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of peaks just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethoxy and benzyl groups will be observed in the 2850-3000 cm⁻¹ region.

-

C=C Stretching: Aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Aromatic ether C-O stretching will produce a strong, characteristic absorption band around 1250 cm⁻¹.

-

C-F Stretching: The C-F stretching vibrations will result in strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically around 500-600 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050-3100 | Aromatic C-H stretch |

| ~2850-2980 | Aliphatic C-H stretch |

| ~1500-1600 | Aromatic C=C stretch |

| ~1250 | Aryl-O-C stretch |

| ~1100-1300 | C-F stretch |

| ~500-600 | C-Br stretch |

III. Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow for the comprehensive structure elucidation of this compound.

Caption: Workflow for the synthesis and structural elucidation of this compound.

IV. Safety and Handling

Benzyl bromides are lachrymatory and corrosive.[9] this compound is classified as an irritant.[8] Therefore, appropriate safety precautions must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed.

V. Conclusion

The definitive structural elucidation of this compound is achieved through a systematic and integrated analytical approach. A plausible synthetic route provides the material for analysis, which is then subjected to a battery of spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collaboratively map the carbon-hydrogen and fluorine framework, while mass spectrometry confirms the molecular weight and key fragmentation patterns. Infrared spectroscopy provides orthogonal confirmation of the functional groups present. By cross-correlating the data from these independent analytical methods, a self-validating and unambiguous structural assignment is achieved, ensuring the high level of scientific rigor required in research and drug development.

References

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

-

Kwan, E. E. (n.d.). Coupling Constants Practice. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2015). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Retrieved from [Link]

- Journal of Organic Chemistry. (1968). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide.

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

YouTube. (2018). mass spectrometry: tropylium ion. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis experiment of 2,4-difluorobenzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

ChemConnections. (n.d.). Information from Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear. Retrieved from [Link]

- Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.

-

ResearchGate. (2015). 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. Retrieved from [Link]

-

Kwan, E. E. (n.d.). Coupling Constants Practice. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) FTIR and Raman spectra of 2,4-difluorobenzonitrile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-difluorobenzaldehyde. Retrieved from [Link]

-

University of Calgary. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

Vedantu. (n.d.). Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE. Retrieved from [Link]

- Journal of the American Chemical Society. (1979). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. 101(14), 3891-3896.

-

NIST. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]

- Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.

-

University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. Retrieved from [Link]

-

ResearchGate. (2017). Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

- Dove Medical Press. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. 7, 207-216.

-

Chemistry LibreTexts. (2019). Fragmentation. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). General Fragmentation Modes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Indonesian Journal of Science & Technology. (2019).

-

YouTube. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]

Sources

- 1. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acdlabs.com [acdlabs.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. chemconnections.org [chemconnections.org]

- 17. chem.ucla.edu [chem.ucla.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Ethoxy-2,4-difluorobenzyl bromide: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of achieving enhanced potency, metabolic stability, and desirable pharmacokinetic profiles. The unique electronic properties of fluorine can profoundly influence a molecule's conformation, lipophilicity, and binding affinity to biological targets. Within this context, highly functionalized aromatic building blocks serve as critical starting materials for the synthesis of complex molecular architectures. 3-Ethoxy-2,4-difluorobenzyl bromide (CAS No. 1017778-22-1) is one such reagent, offering a unique combination of a reactive benzylic bromide handle with a strategically substituted phenyl ring. The presence of two fluorine atoms and an ethoxy group provides a specific electronic and steric profile, making it a valuable tool for researchers engaged in the synthesis of novel therapeutic agents and agrochemicals.

This technical guide provides a comprehensive overview of this compound, including its commercial availability, a detailed plausible synthetic pathway with experimental protocols, its key physicochemical properties, and its potential applications as a versatile intermediate in drug discovery and development.

Physicochemical Properties and Commercial Availability

This compound is a specialized chemical intermediate available from a number of fine chemical suppliers. It is typically supplied as a solid with a high purity, suitable for research and development purposes.

| Property | Value | Source |

| CAS Number | 1017778-22-1 | , |

| Molecular Formula | C₉H₉BrF₂O | |

| Molecular Weight | 251.07 g/mol | |

| Physical Form | Solid | |

| Hazard Statements | Irritant, Causes severe skin burns and eye damage | , |

Table 1: Key Properties and Identifiers for this compound.

A Plausible Synthetic Pathway

While a specific, dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a robust and logical synthetic route can be constructed from commercially available starting materials based on well-established organic transformations. The proposed pathway involves three key stages:

-

Formation of the Phenolic Precursor: Synthesis of 2,4-difluoro-3-methylphenol via a Sandmeyer-type reaction from a suitable aniline derivative.

-

Etherification: O-alkylation of the phenol via a Williamson ether synthesis to introduce the ethoxy group, yielding 3-Ethoxy-2,4-difluorotoluene.

-

Benzylic Bromination: Radical-mediated bromination of the toluene derivative at the benzylic position using the Wohl-Ziegler reaction to afford the final product.

Diagram 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The conversion of an aromatic amine to a phenol is a classic transformation achieved through the formation of a diazonium salt, followed by hydrolysis.[1] This method is particularly useful when direct electrophilic substitution of the aromatic ring is challenging.

-

Rationale: The Sandmeyer reaction and related diazotization-hydrolysis sequences provide a reliable method to introduce a hydroxyl group onto an aromatic ring, starting from a readily available aniline.[2][3]

Protocol:

-

To a stirred solution of concentrated hydrochloric acid in water, cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add 2,4-difluoro-3-methylaniline (1.0 eq.) to the cold acid solution.

-

A solution of sodium nitrite (1.05 eq.) in a minimal amount of cold water is added dropwise to the aniline suspension, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, heat a volume of water to boiling.

-

Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to heat the mixture for an additional 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-difluoro-3-methylphenol. The product can be further purified by column chromatography on silica gel.

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[4][5]

-

Rationale: This reaction is highly efficient for the O-alkylation of phenols. The use of a weak base like potassium carbonate is sufficient to deprotonate the acidic phenol, and a polar aprotic solvent like acetone facilitates the nucleophilic attack of the resulting phenoxide on the electrophilic iodoethane.[6]

Protocol:

-

To a round-bottom flask, add 2,4-difluoro-3-methylphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone (10-15 volumes).

-

To this stirred suspension, add iodoethane (1.2 eq.) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether, wash with 1M sodium hydroxide solution to remove any unreacted phenol, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 3-Ethoxy-2,4-difluorotoluene, which can be purified by distillation or column chromatography if necessary.

The Wohl-Ziegler reaction is a free-radical chain reaction that selectively brominates the allylic or benzylic position of a substrate using N-bromosuccinimide (NBS) in the presence of a radical initiator.[7][8][9]

-

Rationale: This method is the premier choice for introducing a bromine atom at the benzylic position of a toluene derivative. The reaction is initiated by the homolytic cleavage of a radical initiator like AIBN (azobisisobutyronitrile), which then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with NBS to form the product and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent like carbon tetrachloride is traditional, though greener alternatives like acetonitrile are now often used.[10][11]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve 3-Ethoxy-2,4-difluorotoluene (1.0 eq.) in carbon tetrachloride (10 volumes).

-

Add N-bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

-

Heat the mixture to reflux (approximately 77 °C) using a heating mantle or oil bath. The reaction can also be initiated using a UV lamp.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct floats to the surface of the carbon tetrachloride.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Agrochemical Synthesis

While specific examples citing this compound are not prevalent in the public domain, its structural motifs are highly relevant to modern drug design. The 2,4-difluorobenzyl moiety is a key component in several important therapeutic and agrochemical agents.

Diagram 2: Potential reaction pathways and applications of the title compound.

1. Synthesis of HIV Integrase Inhibitors: The 2,4-difluorobenzyl group is a critical pharmacophore in potent HIV integrase inhibitors such as Dolutegravir.[12][13] this compound could be used to synthesize analogs of these drugs, where the ethoxy group could modulate solubility, metabolic stability, and protein-ligand interactions.

2. Development of Novel Fungicides: The 2,4-difluorophenyl moiety is frequently incorporated into modern fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class.[14] The title compound can be used to alkylate nitrogen-containing heterocyclic cores, such as pyrazoles, to generate novel SDHI candidates. The ethoxy substituent provides an additional vector for structure-activity relationship (SAR) studies.

3. Kinase Inhibitors and Other Therapeutics: The fluorinated phenyl ring is a common feature in a wide array of kinase inhibitors and other targeted therapies.[15] The ability of this compound to act as an electrophile allows for its attachment to various nucleophilic scaffolds, enabling the exploration of new chemical space in the search for potent and selective modulators of biological targets.

Safety and Handling

This compound is a reactive electrophile and should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: The compound is classified as an irritant and can cause severe skin burns and eye damage.[16] Like many benzylic bromides, it is a lachrymator and should be handled with caution to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and highly functionalized building block for chemical synthesis. Its commercial availability, coupled with a plausible and robust synthetic pathway, makes it an accessible tool for researchers. The unique substitution pattern of its aromatic ring suggests significant potential for its application in the development of novel pharmaceuticals and agrochemicals, where the strategic placement of fluorine and alkoxy groups is paramount for achieving desired biological activity and physicochemical properties. As with all reactive intermediates, appropriate safety precautions must be observed during its handling and use.

References

-

Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

- Method of preparing 2,4-difluoroaniline. (1979). Google Patents.

-

Making Phenols Using Diazotization & Arenediazonium Ions. (2020). YouTube. Retrieved January 23, 2026, from [Link]

- Process for the preparation of 3,5-difluoroaniline. (1999). Google Patents.

-

Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. (1942). ACS Publications. Retrieved January 23, 2026, from [Link]

- Process for the preparation of 2,3-difluoro-6-nitrophenol. (1993). Google Patents.

-

Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]

- The synthetic method of 2,4 difluoro benzene methanamines. (2017). Google Patents.

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (2005). Vanderbilt University. Retrieved January 23, 2026, from [Link]

-

Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. (2023). Organic Letters. Retrieved January 23, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. Retrieved January 23, 2026, from [Link]

-

some reactions of diazonium ions. (n.d.). Chemguide. Retrieved January 23, 2026, from [Link]

-

Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved January 23, 2026, from [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Tutor. Retrieved January 23, 2026, from [Link]

-

User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction. (2021). Chemistry Europe. Retrieved January 23, 2026, from [Link]

- Process for synthesizing 2,3-difluoroaniline. (2008). Google Patents.

- Process for the preparation of phenols. (2016). Google Patents.

-

Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Diazotisation [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Wohl-Ziegler Reaction [organic-chemistry.org]

- 12. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocols: O-Alkylation of Phenols using 3-Ethoxy-2,4-difluorobenzyl bromide

Abstract

The synthesis of aryl ethers is a cornerstone of modern medicinal chemistry and materials science. This document provides a detailed technical guide for the O-alkylation of phenols using the versatile reagent, 3-Ethoxy-2,4-difluorobenzyl bromide. We delve into the mechanistic underpinnings of this transformation, grounded in the principles of the Williamson ether synthesis, and present a robust, step-by-step protocol suitable for laboratory execution. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into reaction optimization, troubleshooting, and safety considerations to ensure reliable and reproducible outcomes.

Introduction: The Significance of Aryl Ether Scaffolds

Aryl ethers are privileged structural motifs found in a vast array of biologically active molecules, natural products, and functional materials. The ether linkage provides a stable, yet conformationally flexible, bridge that is critical for tuning a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity. The specific reagent, this compound, introduces a substituted benzyl group that is of particular interest in drug discovery. The fluorine atoms can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the ethoxy group provides an additional vector for modifying solubility and polarity.

The alkylation of phenols is a fundamental method for constructing these vital C-O bonds. While several methods exist, the Williamson ether synthesis remains one of the most reliable and widely adopted strategies due to its versatility and straightforward execution.[1] This application note will focus exclusively on this pathway.

Reaction Mechanism: The Williamson Ether Synthesis

The alkylation of a phenol with an alkyl halide, such as this compound, proceeds via the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The mechanism can be dissected into two primary steps:

-

Deprotonation: The weakly acidic phenolic proton is abstracted by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a highly nucleophilic phenoxide anion. The choice of base is critical; stronger bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, driving the reaction forward.[4]

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of this compound. This attack occurs from the backside relative to the leaving group (bromide), leading to the formation of the new carbon-oxygen bond and the displacement of the bromide ion in a single, concerted step.[5][6]

The benzylic nature of the electrophile is advantageous, as the carbon atom is primary and readily accessible, minimizing the potential for the competing E2 elimination side reaction that can plague reactions with more sterically hindered secondary or tertiary halides.[3]

Figure 1: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of a Model Aryl Ether

This protocol details the synthesis of 1-((3-ethoxy-2,4-difluorobenzyl)oxy)-4-nitrobenzene from 4-nitrophenol as a representative example.

Reagent & Materials Table

| Reagent | M.W. ( g/mol ) | Equivalents | Amount | CAS No. | Notes |

| 4-Nitrophenol | 139.11 | 1.0 | 139 mg (1.0 mmol) | 100-02-7 | Starting nucleophile. |

| This compound | 251.07 | 1.1 | 276 mg (1.1 mmol) | N/A | Electrophile. Moisture sensitive. |

| Sodium Hydride (NaH) | 24.00 | 1.2 | 29 mg (1.2 mmol) | 7646-69-7 | 60% dispersion in mineral oil. Handle with extreme care.[7] |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 10 mL | 68-12-2 | Anhydrous grade. Polar aprotic solvent. |

| Ethyl Acetate (EtOAc) | 88.11 | - | ~100 mL | 141-78-6 | For extraction and chromatography. |

| Hexanes | - | - | ~100 mL | 110-54-3 | For chromatography. |

| Saturated NH₄Cl (aq) | - | - | ~20 mL | 12125-02-9 | For quenching. |

| Brine | - | - | ~20 mL | N/A | For washing. |

Step-by-Step Methodology

-

Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-nitrophenol (139 mg, 1.0 mmol).

-

Dissolution: Add anhydrous DMF (10 mL) and stir until the phenol is completely dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 29 mg, 1.2 mmol) portion-wise over 5 minutes. Causality Note: Slow addition at 0°C is crucial to control the exothermic reaction and the evolution of hydrogen gas.[5] Stir the resulting yellow-orange solution at 0 °C for 30 minutes to ensure complete formation of the phenoxide.

-

Alkylation: In a separate vial, dissolve this compound (276 mg, 1.1 mmol) in anhydrous DMF (2 mL). Add this solution dropwise to the phenoxide mixture at 0 °C.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-nitrophenol starting material.

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~10 mL) to neutralize any unreacted NaH.

-

Workup - Extraction: Transfer the mixture to a separatory funnel containing deionized water (30 mL). Extract the aqueous phase with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure aryl ether product.[8]

Figure 2: Experimental Workflow for Phenol Alkylation.

Optimization and Troubleshooting

A self-validating protocol anticipates potential issues. The success of this alkylation hinges on several factors that can be tuned for optimal results.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive base (NaH exposed to moisture).2. Wet solvent or glassware.3. Decomposed alkylating agent. | 1. Use fresh, unopened NaH. Ensure it is handled under inert gas.2. Flame-dry all glassware. Use anhydrous, sealed solvents.3. Store benzyl bromides under inert gas in a cool, dark place. |

| C-Alkylation Side Product | 1. Use of a less-hindered base or certain solvent systems.2. High reaction temperatures. | O-alkylation is generally kinetically favored over C-alkylation.[9][10] Ensure the reaction is not overheated. Using a strong, non-nucleophilic base like NaH in a polar aprotic solvent like DMF or THF typically favors O-alkylation. |

| Formation of symmetrical dibenzyl ether | The phenoxide acts as a base, deprotonating residual water, which then reacts with the benzyl bromide. | Ensure strictly anhydrous conditions. |

| Difficult Purification | Residual DMF in the crude product. | During workup, perform multiple aqueous washes (at least 3-4) to thoroughly remove the highly polar DMF before concentration. |

Expert Insight - The Role of Phase-Transfer Catalysis: For phenols that are sensitive to very strong bases like NaH, or for scaling up reactions, Phase-Transfer Catalysis (PTC) offers a powerful alternative. In a PTC system (e.g., K₂CO₃ as the base in acetonitrile with a catalytic amount of tetrabutylammonium bromide), the catalyst transports the phenoxide from the solid or aqueous phase into the organic phase to react with the alkyl halide.[11] This method often proceeds under milder conditions and simplifies the workup.[9]

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.[12]

-

This compound: Benzyl bromides are often lachrymators (tear-inducing) and skin irritants. Avoid inhalation of vapors and direct skin contact.[13] It is moisture-sensitive and should be handled under an inert atmosphere.

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[7] It is also corrosive. Never work with NaH near water or protic solvents. Use a powder funnel for transfers and destroy any excess NaH by slow, careful addition of isopropanol, followed by methanol, and then water in a controlled manner at 0°C.

-

N,N-Dimethylformamide (DMF): A combustible liquid that is readily absorbed through the skin. It is a suspected teratogen. Avoid all direct contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[12][14]

References

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Ma, G., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. Retrieved from [Link]

-

MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Retrieved from [Link]

- Google Patents. (n.d.). Purification of alkylated phenols by melt crystallization.

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR THE O-ALKYLATION OF PHENOLS.

-

eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the alkylation reaction. Retrieved from [Link]

- Google Patents. (n.d.). Separation and recovery of alkylated phenols.

-

ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzyl bromide. Retrieved from [Link]

-

PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Retrieved from [Link]

-

ACS Publications. (2006). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

-

NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]

-

ResearchGate. (2021). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

- Google Patents. (n.d.). Purification of phenol.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. byjus.com [byjus.com]

- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. chemscene.com [chemscene.com]

Application Notes and Protocols: Synthesis of Ethers using 3-Ethoxy-2,4-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzyl Ethers in Medicinal Chemistry

The incorporation of fluorine atoms into metabolically susceptible positions of drug candidates is a cornerstone of modern medicinal chemistry. Fluorination can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 3-ethoxy-2,4-difluorobenzyl moiety, in particular, offers a unique combination of electronic and steric properties that can be exploited in drug design. The synthesis of ethers from 3-Ethoxy-2,4-difluorobenzyl bromide provides a robust platform for introducing this valuable pharmacophore into a wide range of molecular scaffolds.

Substituted benzyl bromides are frequently used as intermediates in the synthesis of biologically active molecules.[1] The bromine atom is a good leaving group, readily displaced by nucleophiles like alcohols and phenols to form ethers.[1] This reactivity is central to the application of this compound in drug discovery.

Core Synthesis Strategy: The Williamson Ether Synthesis

The primary and most reliable method for the synthesis of ethers from this compound is the venerable Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, wherein an alkoxide or phenoxide ion acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl bromide and displacing the bromide ion.[2]

Mechanistic Insights and Rationale for Reagent Selection

The reaction is initiated by the deprotonation of an alcohol or phenol to form the corresponding alkoxide or phenoxide.[3] This is a critical step as alcohols and phenols are generally not nucleophilic enough to displace the bromide directly.[4] The choice of base for this deprotonation is crucial and depends on the pKa of the alcohol or phenol.

-

For simple aliphatic alcohols and phenols: Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are highly effective.[2]

-

For more sensitive substrates or when milder conditions are required: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[3]

The choice of solvent is also critical to the success of the Williamson ether synthesis. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are preferred as they can solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to participate in the SN2 reaction.[5]

Visualizing the Reaction Pathway

Caption: General workflow of the Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Aryl Ether

This protocol describes a general procedure for the synthesis of an aryl ether using this compound and a substituted phenol. This method is analogous to procedures used for the synthesis of similar ether-containing pharmaceutical intermediates.[1]

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| This compound | 251.07 | 1.0 | 251 mg |

| Substituted Phenol (e.g., 4-methoxyphenol) | 124.14 | 1.1 | 137 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |

| Dimethylformamide (DMF) | - | - | 5 mL |

| Ethyl Acetate | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

Equipment

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.1 mmol) and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add 5 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Addition of Benzyl Bromide: While stirring, add a solution of this compound (1.0 mmol) in 2 mL of DMF to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 20 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ether product.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for ether synthesis.

Safety Precautions

-

This compound is an irritant.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Dimethylformamide (DMF) is a reproductive hazard. Avoid inhalation and skin contact.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete deprotonation of the alcohol/phenol. | Use a stronger base (e.g., NaH) or increase the reaction temperature. |

| Steric hindrance around the nucleophile. | This reaction works best with primary and secondary alcohols. Tertiary alcohols may lead to elimination products. | |

| Side Products | Elimination reaction (E2) competing with substitution. | Use a less hindered base and lower the reaction temperature. |

| No Reaction | Inactive reagents. | Ensure the alcohol/phenol and solvent are dry. Check the quality of the benzyl bromide. |

Conclusion

The Williamson ether synthesis is a powerful and versatile tool for the incorporation of the 3-ethoxy-2,4-difluorobenzyl moiety into diverse molecular architectures. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base and solvent, researchers can efficiently synthesize a wide array of novel ethers for applications in drug discovery and development. The protocol provided herein serves as a robust starting point for the synthesis of these valuable compounds.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed January 22, 2026. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Published May 30, 2020. Accessed January 22, 2026. [Link]

-

Organic Chemistry Portal. Benzyl Ethers. Organic Chemistry Portal. Accessed January 22, 2026. [Link]

-

Shoichet Lab - University of Toronto. Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. University of Toronto. Accessed January 22, 2026. [Link]

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

- Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005:431-433.

-

Chemistry LibreTexts. 3.2.3: Preparing Ethers. Chemistry LibreTexts. Published October 4, 2022. Accessed January 22, 2026. [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Accessed January 22, 2026. [Link]

-

Dave Explains. Williamson Ether Synthesis. YouTube. Published August 29, 2018. Accessed January 22, 2026. [Link]

-

ResearchGate. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols | Request PDF. ResearchGate. Published August 6, 2025. Accessed January 22, 2026. [Link]

-

Chem-Station. Williamson Ether Synthesis. Chem-Station. Published April 13, 2014. Accessed January 22, 2026. [Link]

-

Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. Taylor & Francis Online. Accessed January 22, 2026. [Link]

Sources

- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. youtube.com [youtube.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 1017778-22-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

The Strategic Incorporation of the 3-Ethoxy-2,4-difluorobenzyl Moiety in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Value of Strategic Fluorination and Alkoxylation in Medicinal Chemistry

In the landscape of contemporary drug design, the deliberate and strategic modification of molecular scaffolds is paramount to enhancing biological activity, optimizing pharmacokinetic profiles, and improving metabolic stability. Among the vast arsenal of chemical tools available to medicinal chemists, the incorporation of fluorine atoms and small alkoxy groups onto aromatic systems has proven to be a particularly fruitful strategy. The 3-Ethoxy-2,4-difluorobenzyl moiety represents a confluence of these beneficial modifications, offering a unique combination of electronic and steric properties.

The difluoro substitution pattern on the benzyl ring significantly alters the electronic nature of the aromatic system, influencing its pKa, lipophilicity, and potential for hydrogen bonding or dipole interactions with a biological target. Furthermore, fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of a drug candidate. The ethoxy group, positioned ortho to one of the fluorine atoms, further modulates these properties. It can introduce a degree of conformational constraint and provide an additional point of interaction within a binding pocket, potentially increasing both potency and selectivity.

This guide provides a comprehensive overview of the application of 3-Ethoxy-2,4-difluorobenzyl bromide as a key building block in medicinal chemistry, with a focus on its use in the synthesis of potent and selective therapeutic agents. While direct, published examples of the use of this specific reagent are limited in publicly available literature, its utility can be confidently inferred from the well-established role of similarly substituted benzyl bromides in the synthesis of high-value drug candidates. This document will present a representative synthetic protocol for the incorporation of the 3-ethoxy-2,4-difluorobenzyl moiety into a medicinally relevant scaffold, exemplified by the synthesis of a putative TRPA1 antagonist.

Chemical Properties and Reactivity of this compound

This compound is a versatile electrophilic reagent, primed for nucleophilic substitution reactions. The benzylic bromine is an excellent leaving group, and its reactivity is further enhanced by the electron-withdrawing nature of the two fluorine atoms on the aromatic ring. This reagent readily participates in SN2 reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, making it an ideal tool for introducing the 3-ethoxy-2,4-difluorobenzyl group into a diverse array of molecular scaffolds.

| Property | Value |

| CAS Number | 1017778-22-1 |

| Molecular Formula | C₉H₉BrF₂O |

| Molecular Weight | 251.07 g/mol |

| Appearance | Solid |

| Reactivity | Electrophilic, susceptible to nucleophilic attack |

Application Focus: Synthesis of a Representative TRPA1 Antagonist

The Transient Receptor Potential Ankryin 1 (TRPA1) ion channel is a well-validated target for the treatment of pain, inflammation, and respiratory disorders.[1] The development of potent and selective TRPA1 antagonists is an active area of research, and many such compounds feature a substituted benzyl moiety as a key pharmacophoric element. The following protocol describes a representative synthesis of a putative TRPA1 antagonist, demonstrating the utility of this compound in this context.

Disclaimer: This protocol is a representative example based on established synthetic methodologies for this class of compounds. It is intended for illustrative purposes due to the limited number of specific, published examples for the title reagent.

Synthetic Workflow Diagram

Caption: Synthetic workflow for a putative TRPA1 antagonist.

Detailed Experimental Protocol

Objective: To synthesize N-(3-ethoxy-2,4-difluorobenzyl)pyrimidin-4-amine, a representative TRPA1 antagonist scaffold.

Materials:

-

4-Aminopyrimidine (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes

-

Dichloromethane (DCM)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopyrimidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension.

-

In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of this compound dropwise to the stirred suspension of 4-aminopyrimidine and potassium carbonate at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate or dichloromethane and methanol to afford the pure N-(3-ethoxy-2,4-difluorobenzyl)pyrimidin-4-amine.

Expected Outcome and Characterization:

The final product is expected to be a solid. Characterization can be performed using standard analytical techniques:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and the presence of the 3-ethoxy-2,4-difluorobenzyl moiety.

-

Mass Spectrometry: To confirm the molecular weight of the final product.

-

Melting Point: To assess the purity of the compound.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 3-ethoxy-2,4-difluorobenzyl group can be rationalized by considering its potential impact on the structure-activity relationship of the target molecule.

Logical Relationship Diagram

Caption: SAR benefits of the 3-ethoxy-2,4-difluorobenzyl group.

-

Fluorine Atoms: The two fluorine atoms are strong electron-withdrawing groups, which can modulate the acidity of nearby protons and influence the overall electronic properties of the molecule. This can lead to stronger interactions with the target protein. Importantly, the C-F bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly improve the metabolic stability of the compound.

-

Ethoxy Group: The ethoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target. It also introduces steric bulk, which can orient the molecule within the binding pocket to achieve a more favorable binding pose. The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of electronic and steric properties, conferred by the difluoro and ethoxy substituents, makes it an attractive reagent for the synthesis of novel therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic profiles. The representative protocol provided herein for the synthesis of a putative TRPA1 antagonist scaffold illustrates a key application of this reagent in modern drug discovery. As the demand for more effective and safer medicines continues to grow, the strategic use of reagents like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Terrett, J. A., et al. (2024). Recent Advances in the Discovery of Oral TRPA1 Antagonists. ResearchGate. Available at: [Link]

-

Glenmark Pharmaceuticals. (2014). Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study. PR Newswire. Retrieved from [Link]

Sources

The Strategic Role of 3-Ethoxy-2,4-difluorobenzyl Bromide in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Architectural Significance of Fluorinated Benzyl Halides in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and their substituted alkyl groups into molecular scaffolds is a cornerstone of rational drug design. Fluorinated benzyl bromides, a class of highly valuable reagents, serve as versatile building blocks for the synthesis of a wide array of pharmaceutical intermediates. Their utility stems from the unique electronic properties conferred by fluorine, which can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.[1] Among these, 3-Ethoxy-2,4-difluorobenzyl bromide has emerged as a reagent of particular interest, offering a unique combination of steric and electronic features that medicinal chemists can exploit to fine-tune the properties of novel therapeutic agents.

This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of pharmaceutical intermediates. We will delve into the chemical rationale behind its use, present detailed, field-proven protocols for its application in key synthetic transformations, and discuss the impact of its distinct substitution pattern on the biological activity of the resulting molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their quest for next-generation therapeutics.

Chemical Properties and Strategic Advantages of the 3-Ethoxy-2,4-difluoro Substitution Pattern

This compound is a solid organic compound with the empirical formula C₉H₉BrF₂O and a molecular weight of 251.07 g/mol .[2] Its structure is characterized by a benzyl bromide moiety, a highly reactive electrophile, adorned with two fluorine atoms at positions 2 and 4, and an ethoxy group at position 3 of the benzene ring. This specific arrangement of substituents is not arbitrary; it is a calculated design that imparts several advantageous properties to the molecule and its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1017778-22-1 | [3] |

| Molecular Formula | C₉H₉BrF₂O | [2] |

| Molecular Weight | 251.07 g/mol | [2] |

| Appearance | Solid | [2] |

| SMILES String | CCOC1=C(C=CC(CBr)=C1F)F | [2] |

The primary mechanism of action for benzyl bromides in synthetic chemistry is through nucleophilic substitution, where the bromine atom is displaced by a nucleophile.[4] The reactivity of the benzylic carbon is significantly influenced by the substituents on the aromatic ring.

-

Fluorine Atoms (at C2 and C4): The two electron-withdrawing fluorine atoms play a crucial role in modulating the electrophilicity of the benzylic carbon. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] Fluorine can also engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, thereby enhancing binding affinity and potency.[1]

-

Ethoxy Group (at C3): The ethoxy group, an electron-donating group, can influence the electronic environment of the aromatic ring. Its presence can also provide a handle for further functionalization or serve as a key pharmacophoric feature, contributing to the overall shape and polarity of the molecule, which is critical for target recognition and binding.

This unique electronic interplay, coupled with the steric bulk of the ethoxy group, allows for a high degree of control over the reactivity and selectivity of this compound in synthetic transformations.

Core Application: N-Alkylation of Heterocycles for the Synthesis of Bioactive Molecules

A primary application of this compound is the N-alkylation of nitrogen-containing heterocycles. This reaction is fundamental to the synthesis of a vast number of pharmaceuticals, particularly in the development of kinase inhibitors, anti-infective agents, and other targeted therapies.[6][7] Heterocyclic scaffolds such as pyrazoles, imidazoles, and triazoles are prevalent in many approved drugs, and the substituent on the nitrogen atom often plays a critical role in determining the compound's biological activity.[7]

The general mechanism for the N-alkylation of a heterocycle with this compound proceeds via an Sₙ2 pathway. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the heterocycle, generating a more potent nucleophile that readily attacks the electrophilic benzylic carbon of the benzyl bromide.

Figure 1: General workflow for the N-alkylation of a heterocycle.

Detailed Protocol: Synthesis of a 1-Benzyl-1H-pyrazole Intermediate

While specific examples for this compound are not extensively published, a robust and adaptable protocol can be derived from the well-established N-alkylation of pyrazoles with substituted benzyl bromides. The following protocol for the synthesis of a 1-benzyl-3,5-dimethyl-1H-pyrazole derivative serves as a comprehensive template that can be applied to this compound with minor modifications. This reaction is a key step in the synthesis of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[8][9]

Materials and Reagents

-

3,5-Dimethylpyrazole

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3,5-dimethylpyrazole.

-

Reagent Addition: While stirring the suspension, add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(3-Ethoxy-2,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole.

Expected Outcome and Validation

-

Yield: Typical yields for this type of N-alkylation reaction range from 70-90%.

-

Purity: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal from the pyrazole starting material in the ¹H NMR spectrum and the appearance of the characteristic signals for the 3-ethoxy-2,4-difluorobenzyl group will confirm the successful alkylation.

Application in the Synthesis of Kinase Inhibitors

The 1-benzyl-1H-pyrazole scaffold is a privileged structure in the design of kinase inhibitors.[6][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 3-ethoxy-2,4-difluorobenzyl moiety can be strategically employed to interact with specific residues within the ATP-binding pocket of a target kinase, thereby enhancing the inhibitor's potency and selectivity. The fluorine atoms can form favorable interactions with the hinge region of the kinase, a common binding motif for many inhibitors, while the ethoxy group can occupy a hydrophobic pocket, contributing to the overall binding affinity.

Sources

- 1. 4-Benzyl-3,5-dimethyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic N-Alkylation of Heterocycles with 3-Ethoxy-2,4-difluorobenzyl bromide for Drug Discovery

Abstract

The strategic incorporation of fluorinated benzyl moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. 3-Ethoxy-2,4-difluorobenzyl bromide is a key building block in this context, serving as a potent electrophile for the N-alkylation of a wide range of nitrogen-containing heterocycles. This guide provides an in-depth exploration of the reaction between this compound and medicinally relevant heterocycles such as imidazoles, pyrazoles, and triazoles. We will dissect the underlying reaction mechanisms, offer detailed, field-proven protocols, and discuss critical parameters such as base and solvent selection that govern reaction success and regioselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of novel molecular entities.

The Reagent: Understanding this compound

This compound is a substituted benzylic halide designed for efficient electrophilic substitution. Its reactivity is a product of its distinct structural features.

-

Benzylic Bromide: The carbon-bromine bond is inherently polarized, rendering the benzylic carbon highly electrophilic. As a leaving group, bromide is exceptionally stable, facilitating nucleophilic attack. Benzylic systems are particularly reactive in nucleophilic substitution reactions due to the ability of the benzene ring to stabilize the transition state through π-electron delocalization.[1][2]

-

Electronic Effects: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing, which can further enhance the electrophilicity of the benzylic carbon. The ortho-ethoxy group, being electron-donating, modulates this effect and can influence conformational preferences of the molecule.

-

Medicinal Relevance: This specific substitution pattern is frequently found in potent inhibitors and bioactive compounds, including novel antifungal agents.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1017778-22-1 | [5] |

| Molecular Formula | C₉H₉BrF₂O | |

| Molecular Weight | 251.07 g/mol | |

| Appearance | Solid | |

| Primary Hazard | Corrosive | [5] |

The Reaction: Principles of Heterocycle N-Alkylation

The reaction of this compound with N-H containing heterocycles is a classic nucleophilic substitution, predominantly proceeding via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[6]

The Sₙ2 Mechanism

The core of this transformation involves the lone pair of electrons on a nitrogen atom of the heterocycle acting as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion in a single, concerted step.

-

Causality of Base Selection: The N-H bond in many common heterocycles (e.g., imidazole, pKa ≈ 14.5) is not sufficiently acidic for the neutral molecule to be a potent nucleophile. A base is required to deprotonate the nitrogen, generating a highly nucleophilic anionic species (e.g., an imidazolate).[6] The choice of base is critical:

-

Mild Bases (K₂CO₃, Cs₂CO₃): Often sufficient for many heterocycles. They are heterogeneous in common solvents like acetonitrile, minimizing side reactions.

-

Strong Bases (NaH): Used for less acidic heterocycles. Sodium hydride provides irreversible deprotonation, driving the reaction to completion. However, it requires anhydrous conditions and careful handling.

-

The Critical Role of the Solvent

Solvent choice directly impacts the reaction rate and outcome by influencing the solubility of reagents and the solvation of charged species.[7]

-